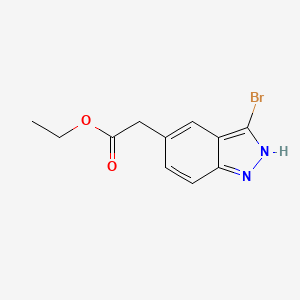

Ethyl 3-Bromoindazole-5-acetate

Description

Properties

Molecular Formula |

C11H11BrN2O2 |

|---|---|

Molecular Weight |

283.12 g/mol |

IUPAC Name |

ethyl 2-(3-bromo-2H-indazol-5-yl)acetate |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-7-3-4-9-8(5-7)11(12)14-13-9/h3-5H,2,6H2,1H3,(H,13,14) |

InChI Key |

HZXDKUBZPBNAQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(NN=C2C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Indazole at the 3-Position

The most straightforward method involves electrophilic bromination of indazole compounds, particularly at the 3-position, using various brominating agents.

Mechanism: Bromination proceeds via electrophilic attack at the 3-position, facilitated by the stability of the indazole aromatic system. NBS is favored for high selectivity and yield, especially in the presence of radical initiators or under mild conditions.

Electrochemical Bromination

Electrochemical methods utilize platinum electrodes in MeCN with NaBr or nBu4NBr, enabling tandem C3-halogenation and N-alkylation, offering regioselectivity and environmentally friendly conditions.

Advantages: Reduced reagent waste and precise control over reaction parameters.

Halogenation Using Hypervalent Iodine Reagents

Bromination with Hypervalent Iodine

Use of 1-chloro-1,2-benziodoxol-3-one enables efficient bromination at the 3-position with yields exceeding 90%. This method offers mild conditions and high regioselectivity.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 1-Chloro-1,2-benziodoxol-3-one | Room temperature, DCM | 97% | , Scheme 6 |

Functionalization of Indazole at the 5-Position

Acylation and Esterification

The introduction of the acetate group at the 5-position involves initial functionalization steps such as:

- Hydrazine-mediated conversion: Hydrazine reacts with halogenated precursors to form hydrazines, which are then cyclized.

- Esterification: Subsequent esterification with ethyl alcohol under acidic or basic catalysis yields Ethyl 3-bromoindazole-5-acetate.

Alkylation Strategies

Alkylation at the 5-position can be achieved via nucleophilic substitution using methyl or ethyl halides in the presence of bases like NaH or K2CO3.

Multi-step Synthesis Pathways

Route via 2-Fluoro-5-bromobenzaldehyde

A well-documented pathway involves:

- Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine to produce an intermediate.

- Cyclization in an alkali and polar aprotic solvent to form the indazole core.

- Bromination at the 3-position using NBS or NIS.

- Esterification with ethanol to produce this compound.

2-fluoro-5-bromobenzaldehyde + formylhydrazine → Intermediate → Cyclization → Bromination → Esterification → this compound

Yields: Overall yields vary from 51% to 83% depending on the specific conditions and reagents used.

Example Data from Literature

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate | Reflux, ethanol | 93.4% | |

| Cyclization | Sodium hydride, dioxane | 80-85°C, overnight | 83% | |

| Bromination | NBS in acetic acid | Room temp | 84% |

Summary of Key Reaction Parameters

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Brominating agents | NBS, NIS, tribromoisocyanuric acid | Prefer NBS for selectivity |

| Solvents | Acetic acid, ethanol, DCM, DMSO | Choice depends on reaction step |

| Temperature | 0°C to room temperature | Critical for selectivity |

| Yields | 23% to 97% | Varies with method and conditions |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Bromoindazole-5-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 3-Bromoindazole-5-acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 3-Bromoindazole-5-acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity, allowing it to bind to various biological targets. This binding can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Bromoisoxazole-5-carboxylate (CAS 105174-97-8)

- Structural Similarities : Both compounds feature a bromine atom and an ethyl ester group attached to a heterocyclic ring.

- Key Differences: Core Heterocycle: Indazole (fused benzene and pyrazole rings) vs. isoxazole (monocyclic with oxygen and nitrogen).

- Applications : Isoxazole derivatives are commonly used as anti-inflammatory agents, while indazoles are explored for kinase inhibition .

Ethyl [(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS 307540-65-4)

- Structural Similarities : Both contain a brominated aromatic group and an ethyl ester.

- Key Differences: Core Structure: Thiazolidinone (sulfur- and nitrogen-containing ring) vs. indazole.

- Applications: Thiazolidinones are studied for antimicrobial activity, whereas indazole derivatives target cancer pathways .

Ethyl 2-(2,3-Dioxo-1H-indol-5-yl)acetate

- Structural Similarities : Both compounds have an indole/indazole backbone and an ethyl ester.

- Key Differences :

- Oxidation State : The indole derivative features two ketone groups (2,3-dioxo), increasing polarity and acidity compared to the unmodified indazole core .

- Reactivity : The dioxo groups may facilitate chelation with metal ions, whereas the bromine in ethyl 3-bromoindazole-5-acetate promotes halogen bonding .

Comparative Analysis Table

Research Findings and Implications

- Reactivity : Bromine at the 3-position in indazole derivatives enhances electrophilic substitution reactivity, enabling selective functionalization at the 5- or 6-positions .

- Solubility : Ethyl esters improve solubility in ethyl acetate (common extraction solvent), as seen in bioactive natural product extracts .

- Biological Activity: Structural analogs like thiazolidinones and isoxazoles demonstrate that small heterocyclic changes significantly alter target selectivity and potency .

Q & A

What are the established synthetic methodologies for Ethyl 3-Bromoindazole-5-acetate, and how do reaction parameters such as solvent and base selection influence yield?

The synthesis typically involves alkylation of the indazole core using ethyl bromoacetate or chloroacetate derivatives under basic conditions. For example:

- Route 1 : Reacting 3-bromoindazole with ethyl bromoacetate in DMF using K₂CO₃ (2 equivalents) at reflux for 9 hours achieves N-alkylation .

- Route 2 : Ethyl chloroacetate with KOH in ethanol under heating (7 hours) provides an alternative pathway .

Key parameters :- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) improve selectivity.

- Base : K₂CO₃ or NaH (2 equivalents) deprotonates the indazole NH group, critical for reaction completion.

- Purification : Recrystallization from ethanol or column chromatography yields ≥85% purity .

Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR :

- Ethyl ester protons: δ ~4.2 ppm (CH₂) and δ ~1.3 ppm (CH₃) in ¹H NMR; ester carbonyl at δ ~170 ppm in ¹³C NMR.

- Bromine-induced deshielding: Adjacent protons show upfield/downfield shifts depending on substitution .

- IR Spectroscopy :

- HPLC-MS :

How can researchers resolve contradictions between experimental and computational spectral data for this compound derivatives?

- Cross-validation : Use DFT-optimized structures (Gaussian/ORCA) with solvent corrections (e.g., PCM model for DMSO) to align computational and experimental NMR/IR data .

- Thermal Analysis : Compare experimental melting points with DSC-predicted stability profiles.

- Crystallographic Data : Reference bond lengths/angles from databases (e.g., Cambridge Structural Database) if X-ray data is unavailable .

What strategies optimize regioselectivity during bromination in this compound synthesis?

- Directing Groups : Electron-withdrawing esters at position 5 direct bromine to position 3 via resonance .

- Catalytic Systems : FeBr₃ or HBr in acetic acid enhances meta-substitution .

- Temperature Control : Low temperatures (0–5°C) reduce para-byproducts; monitor via TLC (hexane:ethyl acetate 3:1, Rf ~0.4) .

How do molecular docking studies predict the bioactivity of this compound analogs against microbial targets?

- Protocol :

- Protein Preparation : Optimize bacterial DNA gyrase (PDB ID 1KZN) hydrogen bonds using AutoDock Tools .

- Ligand Parameterization : Assign charges (Gasteiger-Marsili method) and generate conformers (Open Babel) .

- Docking : Perform 100 runs with Lamarckian algorithms; prioritize poses with ΔG ≤ -8 kcal/mol. Validated models correlate docking scores (R² ≥ 0.75) with experimental MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.